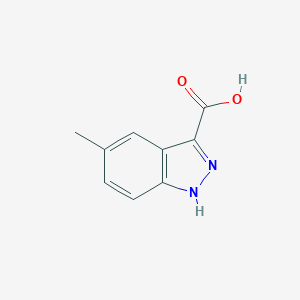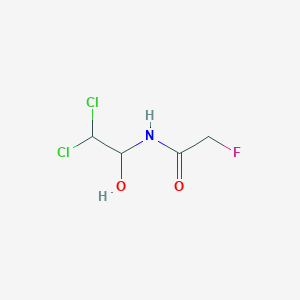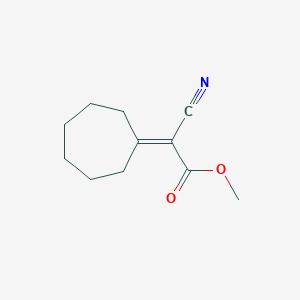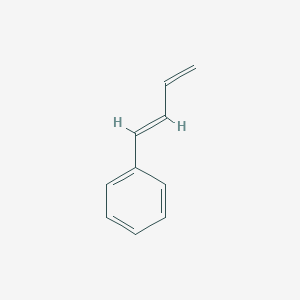
1-Phenyl-1,3-butadiene
Vue d'ensemble
Description
“1-Phenyl-1,3-butadiene” is a chemical compound with the molecular formula C10H10O2 . It is a butane backbone with two double bonds at carbon 1 and 3 .
Synthesis Analysis
The copolymerization of 1,3-butadiene with various types of phenyl substituted 1,3-butadiene derivatives, including (E)-1-phenyl-1,3-butadiene (PBD), has been reported . Comonomers PBD can be copolymerized with 1,3-butadiene in a large range of comonomer feed ratios, affording the targeted copolymers with well-controlled comonomer incorporations, molecular weights, polydispersities, and microstructure .
Molecular Structure Analysis
The molecular structure of “1-Phenyl-1,3-butadiene” can be represented as C10H10O2 . More detailed structural information can be found in the 2D Mol file or the computed 3D SD file .
Chemical Reactions Analysis
The copolymerization of 1,3-butadiene with various types of phenyl substituted 1,3-butadiene derivatives has been studied . Microstructure analysis by NMR spectra revealed high 1,4-selectivities of the catalysts .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Phenyl-1,3-butadiene” include a density of 1.1±0.1 g/cm3, boiling point of 262.2±13.0 °C at 760 mmHg, and a flash point of 96.9±16.8 °C .
Applications De Recherche Scientifique
PAH Formation : Kaiser, Parker, Zhang, Landera, Kislov, and Mebel (2012) investigated the formation of polycyclic aromatic hydrocarbons (PAHs) through the reaction of phenyl radical and 1,3-butadiene, identifying 1,4-dihydronaphthalene as a major product. This research contributes to understanding combustion and interstellar chemistry (Kaiser et al., 2012).
Cationic Polymerization : Asami, Hasegawa, and Onoe (1976) studied the cationic polymerization of trans-1-Phenyl-1,3-butadiene using Friedel—Crafts catalysts, revealing insights into the polymer structure and kinetics (Asami, Hasegawa, & Onoe, 1976).
Anion Chain End Characterization : Suzuki, Tsuji, Watanabe, and Takegami (1979) explored the anionic polymerization mechanism of oligomeric 1-Phenyl-1,3-butadiene, contributing to the understanding of polymer chemistry (Suzuki et al., 1979).
Crossed Beam Reactions : Yang, Parker, Dangi, Kaiser, Kislov, and Mebel (2014) conducted a study on the reactions of phenyl radicals with 1,2-butadiene, providing insights into the formation of 2-phenyl-1,3-butadiene, relevant to understanding reaction dynamics (Yang et al., 2014).
Ziegler-Natta Polymerization : Pragliola, Cipriano, Boccia, and Longo (2002) studied the polymerization of Phenyl-1,3-butadienes in the presence of Ziegler-Natta catalysts, contributing to the development of new polymeric materials (Pragliola et al., 2002).
Gold(I)-Catalyzed Hydroalkoxylation : Zhang and Widenhoefer (2008) researched the gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols, including 1-phenyl-1,2-butadiene, highlighting the potential for synthesizing complex organic molecules (Zhang & Widenhoefer, 2008).
Rhodium Bis(diazaphospholane)-Catalyzed Hydroformylation : Nelsen, Brezny, and Landis (2015) investigated the rhodium-catalyzed hydroformylation of substrates like trans-1-phenyl-1,3-butadiene, contributing to the field of catalysis and organic synthesis (Nelsen, Brezny, & Landis, 2015).
Photophysics and Photochemistry : Bartocci, Galiazzo, Mazzucato, and Spalletti (2001) explored the photophysical and photochemical behavior of 1-(n-pyridyl)-4-phenyl-1,3-butadiene isomers, contributing to the understanding of excited state properties of organic molecules (Bartocci et al., 2001).
Orientations Futures
Future research directions for 1,3-butadiene, which includes “1-Phenyl-1,3-butadiene”, involve improving mechanistic understanding such as the examination of alternate metabolic pathways, the generation of interspecies scaling factors, and an assessment of the relevance of various tumor sites . The development of innovative efficient catalysts is also a key to success in achieving these industrially relevant conversions of 1,3-butadiene .
Propriétés
IUPAC Name |
[(1E)-buta-1,3-dienyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10/c1-2-3-7-10-8-5-4-6-9-10/h2-9H,1H2/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKRXPZXQLARHH-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601346685 | |
| Record name | (E)-1-Phenyl-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1,3-butadiene | |
CAS RN |
1515-78-2, 16939-57-4 | |
| Record name | Benzene, 1,3-butadienyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001515782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1-Phenyl-1,3-butadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016939574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1-Phenyl-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601346685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1-Phenyl-1,3-butadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



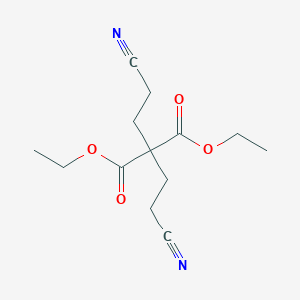


![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)
